molecular formula C15H19N5O B7175491 N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide

N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B7175491
M. Wt: 285.34 g/mol
InChI Key: KEPUMKMXLBIJLY-UHFFFAOYSA-N
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Description

N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a pyrrolidine ring, and a pyridine ring, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, followed by the introduction of the pyrrolidine and pyridine moieties. Key steps include:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a pyrrolidine precursor.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide: can be compared with other compounds featuring pyrazole, pyrrolidine, and pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-19(11-12-6-8-17-18-12)15(21)13-5-4-7-16-14(13)20-9-2-3-10-20/h4-8H,2-3,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUMKMXLBIJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)C(=O)C2=C(N=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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